molecular formula C15H18BrN3O3S B5805016 ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5805016
M. Wt: 400.3 g/mol
InChI Key: PQXPYUPMDJBLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 4-bromo-1-ethyl-1H-pyrazole and 4,5-dimethylthiophene-3-carboxylic acid. The synthesis may involve:

    Amidation Reaction: The reaction of 4-bromo-1-ethyl-1H-pyrazole with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized products like sulfoxides or sulfones.

    Reduction: Formation of reduced products like alcohols or amines.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(4-BROMO-1-METHYL-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the thiophene ring also contributes to its distinct properties.

Properties

IUPAC Name

ethyl 2-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O3S/c1-5-19-12(10(16)7-17-19)13(20)18-14-11(15(21)22-6-2)8(3)9(4)23-14/h7H,5-6H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXPYUPMDJBLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.